molecular formula C16H14O4S B7549802 Bis[3,4-methylenedioxybenzyl]sulfide

Bis[3,4-methylenedioxybenzyl]sulfide

Cat. No.: B7549802
M. Wt: 302.3 g/mol
InChI Key: MIATYYZLFSIKLP-UHFFFAOYSA-N
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Description

Bis[3,4-methylenedioxybenzyl]sulfide is a sulfur-containing organic compound comprising two 3,4-methylenedioxybenzyl groups linked via a sulfide (-S-) bridge. The methylenedioxy (OCH₂O) substituent, a cyclic ether moiety, is a hallmark of bioactive molecules, including psychoactive compounds like 3,4-methylenedioxyamphetamine (MDA) and its derivatives .

The molecular formula of this compound is C₁₄H₁₄O₄S, with a molecular weight of 278 g/mol. Its polarity and reactivity are influenced by the electron-rich methylenedioxy groups and the sulfide linkage, which may enhance solubility in polar solvents compared to non-polar analogs.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylsulfanylmethyl)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4S/c1-3-13-15(19-9-17-13)5-11(1)7-21-8-12-2-4-14-16(6-12)20-10-18-14/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIATYYZLFSIKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CSCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[3,4-methylenedioxybenzyl]sulfide typically involves the reaction of 3,4-methylenedioxybenzyl chloride with sodium sulfide in an organic solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis[3,4-methylenedioxybenzyl]sulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable base or catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry: Bis[3,4-methylenedioxybenzyl]sulfide is used as a building block in organic synthesis

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in the development of new pharmaceuticals and bioactive compounds.

Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its antioxidant properties make it a candidate for developing drugs to combat oxidative stress-related conditions.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and resins.

Mechanism of Action

The mechanism of action of Bis[3,4-methylenedioxybenzyl]sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis(4-methylbenzyl)sulfide

Molecular Formula: C₁₄H₁₄S
Molecular Weight: 214 g/mol
Functional Groups: Sulfide (-S-), para-methyl substituents.

  • Physical Properties:
    The absence of oxygen atoms in Bis(4-methylbenzyl)sulfide results in lower molecular weight (214 vs. 278 g/mol) and reduced polarity compared to Bis[3,4-methylenedioxybenzyl]sulfide. This leads to lower boiling/melting points and poorer solubility in polar solvents .
  • Applications: Sulfides like Bis(4-methylbenzyl)sulfide are commonly employed as intermediates in organic synthesis or ligands in coordination chemistry.

3,4-Dihydroxybenzoic Acid

Molecular Formula: C₇H₆O₄
Molecular Weight: 154 g/mol
Functional Groups: Carboxylic acid (-COOH), vicinal dihydroxy (-OH) groups.

  • Physical Properties:
    The carboxylic acid and hydroxyl groups confer high polarity and water solubility, contrasting sharply with the moderate solubility of this compound.
  • Applications: Widely used in food additives, pharmaceuticals, and agrochemicals due to its antioxidant properties .

3,4-Methylenedioxybenzyl Methyl Ketone

Molecular Formula: C₁₀H₁₀O₃
Functional Groups: Ketone (-CO-), methylenedioxy (OCH₂O).

  • Reactivity:
    The ketone group introduces electrophilic character, enabling nucleophilic additions, whereas the sulfide in this compound may participate in oxidation or alkylation reactions.
  • Biological Relevance: This compound is a metabolite of 3,4-methylenedioxyamphetamine, highlighting the metabolic stability of methylenedioxy motifs in vivo .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Polarity Solubility Applications
This compound C₁₄H₁₄O₄S 278 Sulfide, methylenedioxy Moderate-High Polar solvents Pharmaceutical research
Bis(4-methylbenzyl)sulfide C₁₄H₁₄S 214 Sulfide, methyl Low Non-polar solvents Organic synthesis
3,4-Dihydroxybenzoic acid C₇H₆O₄ 154 Carboxylic acid, dihydroxy High Water Food additives, medicine

Key Research Findings

Metabolic Considerations:
Methylenedioxy-containing compounds are prone to oxidative metabolism, as seen in the conversion of 3,4-methylenedioxyamphetamine to metabolites like 3,4-methylenedioxybenzyl methyl ketone .

Data-Driven Insights: Advanced substructure analysis methods, such as those described in , could identify shared motifs between this compound and bioactive compounds, aiding in toxicity or efficacy predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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